Z-Gly-Pro-PNA

描述

Z-Gly-Pro-PNA (ZGP) is an artificial peptide nucleic acid (PNA) developed by scientists at the University of Turin in Italy. ZGP is a modified form of the natural PNA, which is a synthetic molecule with a backbone composed of polyamide instead of the usual sugar-phosphate backbone of DNA and RNA. ZGP has been studied extensively due to its potential applications in biochemistry, medicine, and drug design.

科学研究应用

Specific Scientific Field

This application falls under the field of Biomedical Research , specifically in the study of Celiac Disease .

Summary of the Application

Z-Gly-Pro-PNA is used as a substrate for prolyl endopeptidase (PEP), an enzyme that hydrolyzes gluten immunogenic peptides (GIP). This has potential applications in celiac disease to reduce gluten immunogenic peptides .

Methods of Application or Experimental Procedures

The optimal conditions for the PEP enzyme in terms of activity and stability were examined using Z-Gly-Pro-pNA as substrates . The enzyme’s ability to degrade GIP in beer into smaller peptides was confirmed .

Results or Outcomes

The study identified a new microbial gluten-degrading prolyl endopeptidase with potential to reduce gluten immunogenicity by neutralizing its antigenic epitopes . The recombinant enzyme shows PEP activity with standard chromogenic substrates, works optimally at pH 8.0 and 30°C and remains stable at pH 6.0 and 50°C .

Application in Food Processing and Brewing Industries

Specific Scientific Field

This application falls under the field of Biotechnology , specifically in Food Processing and Brewing Industries .

Summary of the Application

Z-Gly-Pro-PNA is used as a substrate for measuring the inhibitory activity of prolyl endopeptidase (PEP), an enzyme that is commercially important and used in several food processing and brewing industries .

Methods of Application or Experimental Procedures

The enzyme from Aspergillus oryzae was found to possess higher affinity for larger substrates, implying that it could be used in the hydrolysis of intact casein .

Results or Outcomes

The study demonstrated that a prolyl endopeptidase purified from Aspergillus oryzae is able to hydrolyze intact casein . This could open new opportunities for the discovery and use of novel, efficient, and cost-effective prolyl endopeptidases .

Application in Diabetes Research

Specific Scientific Field

This application falls under the field of Biomedical Research , specifically in the study of Diabetes .

Summary of the Application

Z-Gly-Pro-PNA is used as a substrate for dipeptidyl peptidase IV (DPP IV), an enzyme that plays a significant role in glucose metabolism . This has potential applications in diabetes research, particularly in the development of DPP IV inhibitors .

Methods of Application or Experimental Procedures

The inhibitory activity of DPP IV was measured using Z-Gly-Pro-PNA as a substrate . The degradation rate of the substrate by DPP IV was observed in the presence of potential inhibitors .

Results or Outcomes

The study demonstrated that certain proteins show good DPP IV inhibitory activity in vitro, and have the ability to inhibit DPP IV from degrading Z-Gly-Pro-PNA . This could potentially lead to the development of new treatments for diabetes .

Application in Food Processing

Specific Scientific Field

This application falls under the field of Food Science and Technology .

Summary of the Application

Z-Gly-Pro-PNA is used as a supplement in hydrolysate solution for determining the prolyl endopeptidase inhibitory activity assay . This has potential applications in food processing, particularly in the development of food products for individuals with specific dietary needs .

Methods of Application or Experimental Procedures

The inhibitory activity of prolyl endopeptidase was measured using Z-Gly-Pro-PNA as a substrate . The degradation rate of the substrate by the enzyme was observed in the presence of potential inhibitors .

Results or Outcomes

The study demonstrated that certain hydrolysates show good prolyl endopeptidase inhibitory activity in vitro, and have the ability to inhibit the enzyme from degrading Z-Gly-Pro-PNA . This could potentially lead to the development of new food products for individuals with specific dietary needs .

Application in Obesity and Diabetes Research

Specific Scientific Field

This application falls under the field of Biomedical Research , specifically in the study of Obesity and Diabetes .

Summary of the Application

Z-Gly-Pro-PNA is used as a substrate for dipeptidyl peptidase IV (DPP IV), an enzyme that plays a significant role in glucose metabolism . This has potential applications in obesity and diabetes research, particularly in the development of DPP IV inhibitors .

Methods of Application or Experimental Procedures

The inhibitory activity of DPP IV was measured using Z-Gly-Pro-PNA as a substrate . The degradation rate of the substrate by DPP IV was observed in the presence of potential inhibitors .

Results or Outcomes

The study demonstrated that certain proteins show good DPP IV inhibitory activity in vitro, and have the ability to inhibit DPP IV from degrading Z-Gly-Pro-PNA . This could potentially lead to the development of new treatments for obesity and diabetes .

Application in Prostate-Specific Antigen Activation

Specific Scientific Field

This application falls under the field of Biomedical Research , specifically in the study of Prostate-Specific Antigen Activation .

Summary of the Application

Z-Gly-Pro-PNA is used as a substrate in prostate-specific antigen (PSA) activation protease assay for determining enterokinase-PSA-trypsin (EK-PSA-TRP) activity .

Methods of Application or Experimental Procedures

The EK-PSA-TRP activity was measured using Z-Gly-Pro-PNA as a substrate . The degradation rate of the substrate by the enzyme was observed .

Results or Outcomes

The study demonstrated that Z-Gly-Pro-PNA can be used to perform kinetic experiments and measure the pancreatic trypsin activity chromogenically .

属性

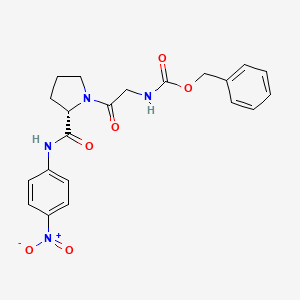

IUPAC Name |

benzyl N-[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O6/c26-19(13-22-21(28)31-14-15-5-2-1-3-6-15)24-12-4-7-18(24)20(27)23-16-8-10-17(11-9-16)25(29)30/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,28)(H,23,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXSFKPOIVELPQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585043 | |

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Gly-Pro-PNA | |

CAS RN |

65022-15-3 | |

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

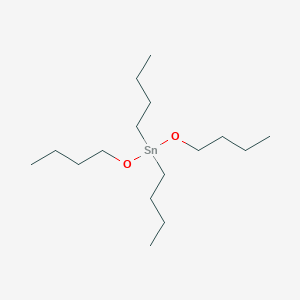

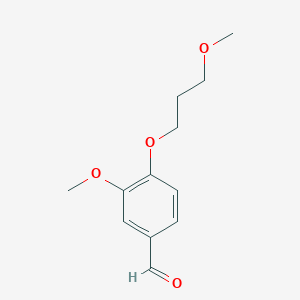

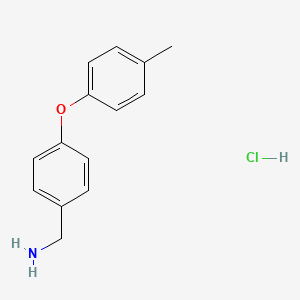

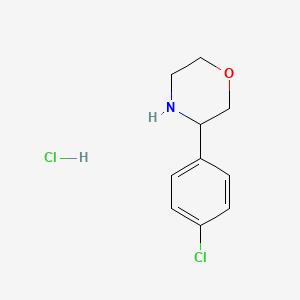

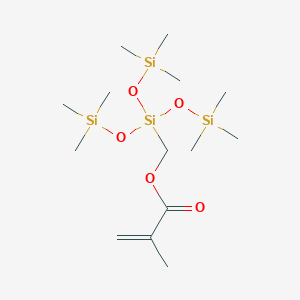

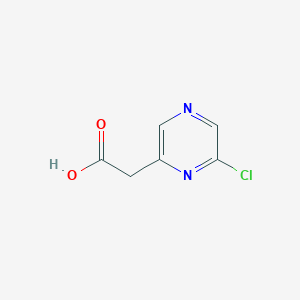

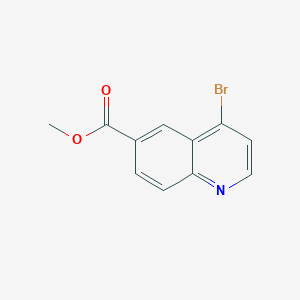

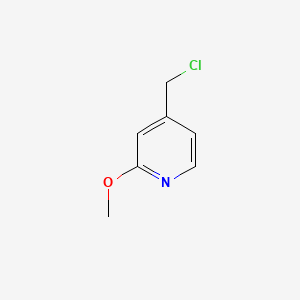

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

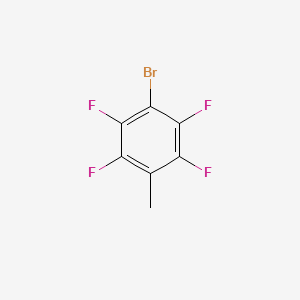

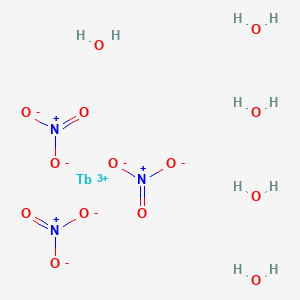

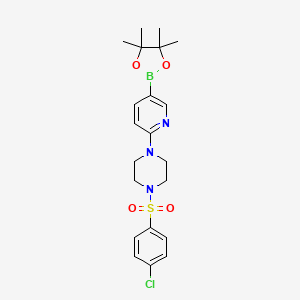

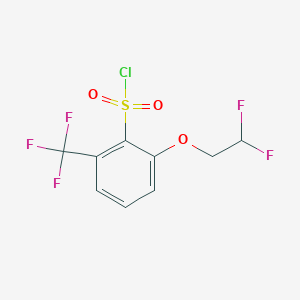

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。